Cyclopropanemethanol, 2-fluoro-1-phenyl-, (1R,2R)-rel-
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Overview
Description
Cyclopropanemethanol, 2-fluoro-1-phenyl-, belongs to the class of cyclopropane-containing compounds. Its core structure features a three-membered cyclopropane ring attached to a phenyl group and a fluorine atom. The stereochemistry is specified as (1R,2R)-rel-, indicating the relative configuration of the substituents.
Preparation Methods
Synthetic Routes::
Cyclopropanation Reactions:
Phenyl Group Attachment:
- Industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.
Chemical Reactions Analysis
Cyclopropanemethanol, 2-fluoro-1-phenyl-, participates in several reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Scientific Research Applications
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to study enzyme mechanisms or receptor interactions.
Materials Science: Explored for its role in designing functional materials.
Industry: May find applications in fine chemicals or agrochemicals.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of cyclopropane, phenyl, and fluorine groups sets it apart from related compounds.
: IUPAC. (2021). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Organic Functional Group Transformations. Elsevier. : Wang, J., & Sibi, M. P. (2002). Recent Advances in the Chemistry of Cyclopropanes. Organic Chemistry Portal.
Properties
IUPAC Name |
(2-fluoro-1-phenylcyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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